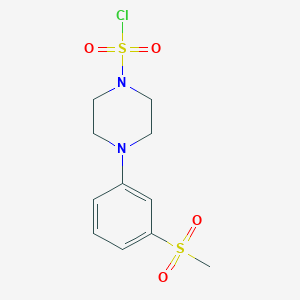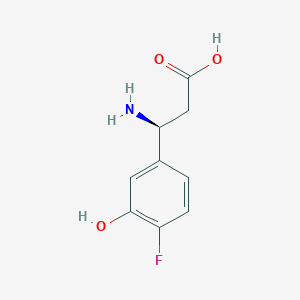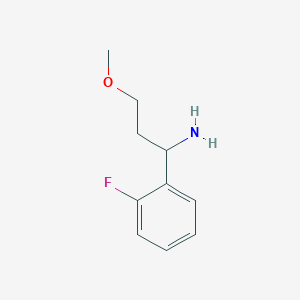
1-(2-Fluorophenyl)-3-methoxypropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-3-methoxypropan-1-amine is an organic compound that features a fluorinated phenyl ring attached to a methoxypropanamine chain
Vorbereitungsmethoden
The synthesis of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine typically involves several steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxy group and complete the synthesis of the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-Fluorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated phenyl ring, where nucleophiles can replace the fluorine atom under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is employed in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring and methoxypropanamine chain contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
1-(2-Fluorophenyl)-3-methoxypropan-1-amine can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorinated phenyl ring, used in research for its anesthetic properties.
2-Fluoromethamphetamine: A stimulant drug with a fluorinated phenyl ring, known for its effects on the central nervous system.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other fluorinated compounds.
Eigenschaften
Molekularformel |
C10H14FNO |
|---|---|
Molekulargewicht |
183.22 g/mol |
IUPAC-Name |
1-(2-fluorophenyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7,12H2,1H3 |
InChI-Schlüssel |
NTRHRJBIZXLUHV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCC(C1=CC=CC=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


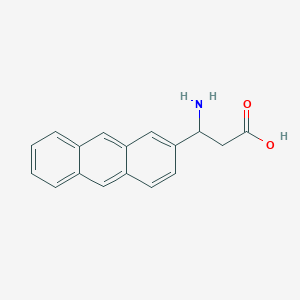

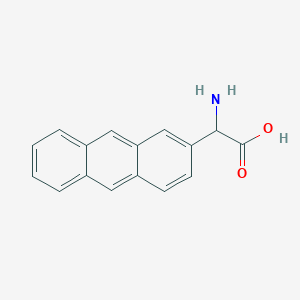
![7-(2-Methyl-4-nitrophenoxy)imidazo[1,2-a]pyridine](/img/structure/B15237560.png)
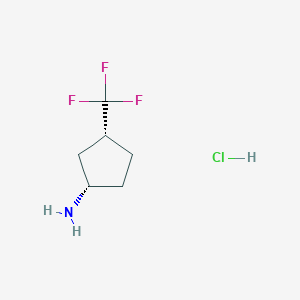

![2-Tert-Butyl 6-Methyl 2-Azaspiro[4.5]Decane-2,6-Dicarboxylate](/img/structure/B15237578.png)
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
![3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15237598.png)
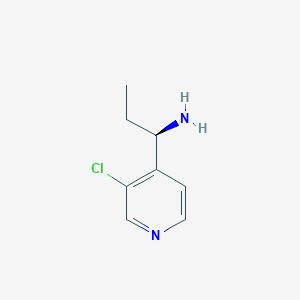
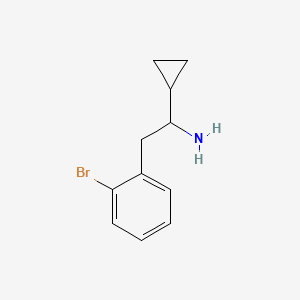
![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)
